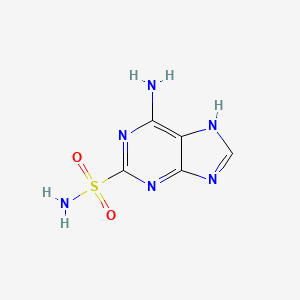
6-amino-7H-purine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied due to their antibacterial, antifungal, diuretic, hypoglycemic, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7H-purine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . One common method includes the oxidation of 2-amino-9H-purin-6-sulfenamide using selective and moderate oxidants such as m-chloroperbenzoic acid (m-CPBA) . This reaction yields the desired sulfonamide compound with moderate efficiency.
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
6-amino-7H-purine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfonamide derivatives, while reduction with sodium borohydride can produce amine derivatives.
科学研究应用
6-amino-7H-purine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-amino-7H-purine-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This bacteriostatic effect makes it an effective antimicrobial agent.
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadimethoxine: Used in veterinary medicine for its long-acting antibacterial effects.
Uniqueness
6-amino-7H-purine-2-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides.
属性
CAS 编号 |
89323-34-2 |
|---|---|
分子式 |
C5H6N6O2S |
分子量 |
214.21 g/mol |
IUPAC 名称 |
6-amino-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H6N6O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H3,6,8,9,10,11) |
InChI 键 |
BCVILSNVWGSYFL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=NC(=C2N1)N)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



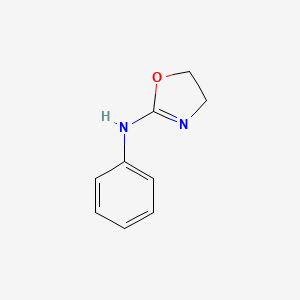
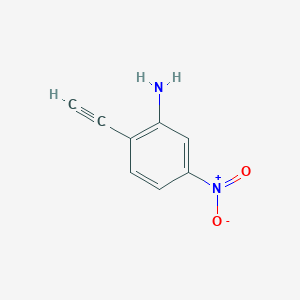
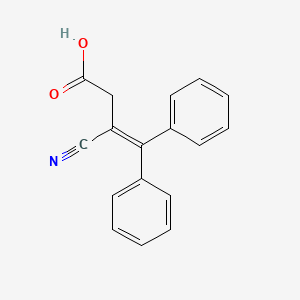
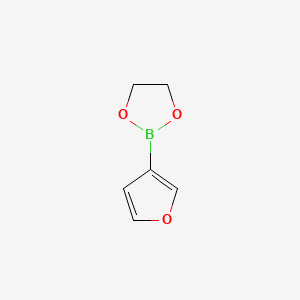

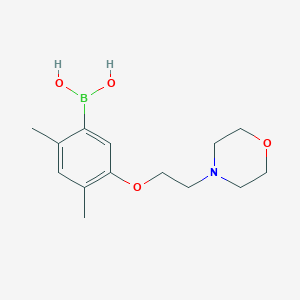
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
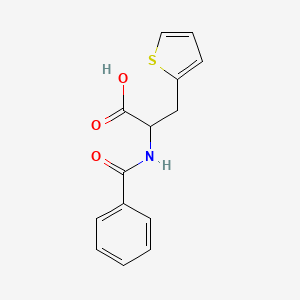

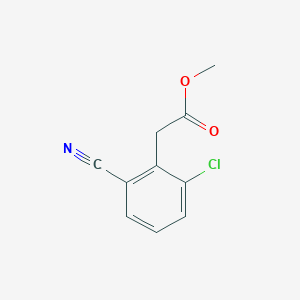
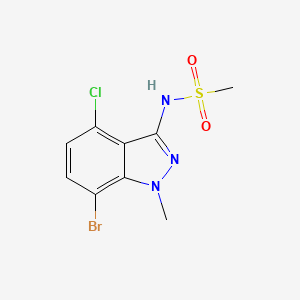
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
